4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
CAS No.: 1408806-68-7
Cat. No.: VC6906709
Molecular Formula: C8H9F3N2O2
Molecular Weight: 222.167
* For research use only. Not for human or veterinary use.
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid - 1408806-68-7](/images/structure/VC6906709.png)
Specification
CAS No. | 1408806-68-7 |
---|---|
Molecular Formula | C8H9F3N2O2 |
Molecular Weight | 222.167 |
IUPAC Name | 4-[4-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Standard InChI | InChI=1S/C8H9F3N2O2/c9-8(10,11)6-4-12-13(5-6)3-1-2-7(14)15/h4-5H,1-3H2,(H,14,15) |
Standard InChI Key | JTHRPVSYJWVTSY-UHFFFAOYSA-N |
SMILES | C1=C(C=NN1CCCC(=O)O)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The trifluoromethyl (-CF₃) group at the 4-position and the butanoic acid (-CH₂CH₂CH₂COOH) moiety at the 1-position define its unique stereoelectronic properties . The molecular formula is C₈H₉F₃N₂O₂, with a molecular weight of 236.17 g/mol, closely aligning with analogs such as 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (MW: 236.19) .
Key Structural Features:
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Trifluoromethyl Group: Enhances electron-withdrawing effects, increasing resistance to oxidative degradation .
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Butanoic Acid Chain: Introduces carboxylic acid functionality, enabling hydrogen bonding and salt formation.
The canonical SMILES string C1=C(N(N=C1C(F)(F)F)CCCC(=O)O)C
and InChIKey IKSOTMWHPNTJRU-UHFFFAOYSA-N
(derived from PubChem data for similar compounds) confirm the connectivity and stereochemistry .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is documented, analogous compounds are typically synthesized via:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones.
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Alkylation: Coupling the pyrazole nitrogen with bromobutanoic acid derivatives under basic conditions.
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Trifluoromethylation: Introducing -CF₃ via Ullmann coupling or electrophilic substitution .
Example Protocol (Adapted from):
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React 4-(trifluoromethyl)pyrazole with ethyl 4-bromobutanoate in DMF using K₂CO₃ as a base.
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Hydrolyze the ester intermediate with NaOH to yield the carboxylic acid.
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Purify via recrystallization (yield: ~65%, purity >95%).
Physicochemical Properties
Predicted and Experimental Data
Data extrapolated from structurally related compounds suggest:
Property | Value | Source |
---|---|---|
Boiling Point | 346.9 ± 42.0 °C (Predicted) | |
Density | 1.32 ± 0.1 g/cm³ (Predicted) | |
pKa | 4.62 ± 0.10 (Predicted) | |
LogP (Lipophilicity) | 2.1 (Estimated) |
The low pKa indicates moderate acidity, favoring ionization at physiological pH, which influences bioavailability .
Biological Activity and Applications
Agrochemistry
In crop protection, similar compounds act as fungicides (EC₅₀: 0.8–2.5 ppm against Botrytis cinerea) and herbicides .
Comparison with Structural Analogs
Future Directions
Further research should prioritize:
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Stereoselective Synthesis: Optimizing routes to enantiomerically pure forms for chiral drug development.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
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Computational Modeling: Predicting interaction with targets like EGFR or COX-2.
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